6-Cyanopyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFGHOYJWGPBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611660 | |
| Record name | 6-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872602-74-9 | |
| Record name | 6-Cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyanopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Cyanopyridine 2 Carboxylic Acid and Its Analogues
Classical Chemical Synthesis Approaches
Traditional chemical synthesis provides a robust and versatile toolkit for the construction of 6-cyanopyridine-2-carboxylic acid and related structures. These methods range from sequential, multi-step syntheses to more efficient one-pot strategies and derivatizations of existing pyridine (B92270) frameworks.
Multi-step Organic Synthesis Pathways
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the controlled and sequential construction of complex molecules. In the context of cyanopyridine derivatives, these pathways often involve the initial formation of a substituted pyridine ring followed by modifications to introduce the desired cyano and carboxylic acid functionalities.
For instance, a common strategy involves the synthesis of polysubstituted pyridines through condensation reactions. One such pathway leads to the formation of 6-amino-2-pyridone-3,5-dicarbonitriles. The synthesis begins with a Knoevenagel condensation between an aromatic aldehyde and malononitrile, catalyzed by a base like piperidine, to form an arylidenemalononitrile intermediate. This intermediate is then reacted with an N-substituted 2-cyanoacetamide in a Michael addition and subsequent cyclization reaction to yield the highly functionalized pyridone ring. Further chemical transformations would be required to convert the amino and pyridone functionalities into the desired carboxylic acid and to potentially modify the second nitrile group, illustrating a clear multi-step approach to complex cyanopyridine analogues.
Another example involves the synthesis of fused ring systems like tetrahydropyrido[2,3-d]pyrimidine-4,7-diones. This process starts with the synthesis of 2-oxo-pyridine-3,5-dicarbonitriles, which are then subjected to cyclocondensation with formic acid or acetic anhydride to construct the fused pyrimidine ring. This multi-step sequence highlights how a cyanopyridine core can be elaborated into more complex heterocyclic systems.
One-Pot Reaction Strategies and Catalytic Considerations
To improve efficiency and reduce waste, one-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, have been developed for the synthesis of cyanopyridine derivatives. These methods often rely on carefully chosen catalysts to orchestrate a cascade of reactions.
A notable one-pot, two-step catalytic synthesis has been developed for 6-amino-2-pyridone-3,5-dicarbonitriles. This process utilizes two different natural product-based catalysts for sequential steps. The first step, the Knoevenagel condensation of an aldehyde and malononitrile, is efficiently catalyzed by betaine. Following the formation of the intermediate, an N-substituted 2-cyanoacetamide and a second catalyst, guanidine carbonate, are added to the same pot. The mixture is then heated to facilitate the Michael addition and cyclization, yielding the final product. This strategy avoids intermediate purification and streamlines the synthesis.
The choice of catalyst is critical in these multi-component reactions. Pyridine-2-carboxylic acid itself has been explored as an organocatalyst in similar syntheses, demonstrating its dual role as both a target molecule and a facilitator in the synthesis of its own analogues. The catalytic activity in these reactions often involves the catalyst's ability to activate substrates through hydrogen bonding or by acting as a mild acid or base.
| Reaction Type | Catalyst | Function | Example Product |
| Knoevenagel Condensation | Betaine | Base catalyst | Arylidenemalononitrile intermediate |
| Michael Addition/Cyclization | Guanidine Carbonate | Base catalyst | 6-Amino-2-pyridone-3,5-dicarbonitrile |
| Multi-component reaction | Pyridine-2-carboxylic acid | Organocatalyst | Pyrazolo[3,4-b]quinolinones |
Derivatization from Precursor Pyridine and Nicotinonitrile Compounds
An alternative to building the pyridine ring from scratch is to modify existing, readily available pyridine or nicotinonitrile (a pyridine ring with a cyano group) precursors. This approach is often more direct for accessing specific isomers.
A key transformation is the direct cyanation of the pyridine ring. A one-pot method allows for the conversion of various pyridines into their 2-cyano derivatives. This is achieved by first activating the pyridine ring with nitric acid and trifluoroacetic anhydride, which is believed to generate an N-nitropyridinium salt intermediate in situ. Subsequent treatment with an aqueous solution of potassium cyanide introduces the cyano group regioselectively at the 2-position.
Once a cyanopyridine is obtained, the nitrile group can be converted to a carboxylic acid. The hydrolysis of a 2-cyanopyridine to the corresponding pyridine-2-carboxylic acid can be accomplished under alkaline conditions. For example, heating 2-cyanopyridine with sodium hydroxide in water, followed by acidification, yields the desired carboxylic acid. This hydrolysis step is fundamental for converting nicotinonitrile precursors into their carboxylic acid counterparts, including the target this compound, assuming the appropriately substituted precursor is available.
Biocatalytic Synthesis and Biotransformation Pathways
Biocatalysis offers a green and highly selective alternative to classical chemical synthesis. Enzymes can operate under mild conditions (neutral pH, ambient temperature) and exhibit remarkable chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of fine chemicals like this compound.
Nitrilase-Mediated Hydrolysis of Pyridinedicarbonitriles to Cyano Carboxylic Acids
Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia, without the formation of an amide intermediate. This capability is particularly valuable for the synthesis of cyanocarboxylic acids from dinitrile precursors.
The selective hydrolysis of one of the two nitrile groups in a pyridinedicarbonitrile is a challenging task in traditional chemistry but can be achieved with high regioselectivity using nitrilases. Certain nitrilases have been reported to hydrolyze only one nitrile group of dinitriles, yielding the corresponding cyanocarboxylic acid. This enzymatic approach could provide a direct route to this compound from 2,6-pyridinedicarbonitrile.
The industrial production of nicotinic acid (pyridine-3-carboxylic acid) from 3-cyanopyridine using nitrilase-producing microorganisms is a well-established commercial process. This demonstrates the robustness and scalability of nitrilase-mediated reactions. Strains from genera such as Rhodococcus, Bacillus, and Fusarium have been identified as potent producers of nitrilases with activity towards heterocyclic nitriles. For example, a nitrilase from Fusarium proliferatum has shown high activity for the conversion of 3-cyanopyridine to nicotinic acid.
| Enzyme | Organism Source (Example) | Reaction Catalyzed | Potential Product |
| Nitrilase | Fusarium proliferatum | R-CN + 2 H₂O → R-COOH + NH₃ | Nicotinic Acid |
| Nitrilase | Various Bacteria/Fungi | Selective hydrolysis of one nitrile group in a dinitrile | This compound |
Enzymatic Hydration Processes in the Synthesis of Cyanopyridine Carboxamides
While nitrilases convert nitriles directly to carboxylic acids, another class of enzymes, nitrile hydratases (NHase; EC 4.2.1.84), catalyzes the hydration of nitriles to the corresponding carboxamides. These amides are valuable synthetic intermediates and can be subsequently hydrolyzed to carboxylic acids if desired, representing a chemoenzymatic route.
Nitrile hydratases have been extensively studied and are used industrially for the production of acrylamide and nicotinamide. The enzymatic synthesis of nicotinamide from 3-cyanopyridine using whole cells of Rhodococcus rhodochrous J1 is a prominent example. This process can achieve extremely high product concentrations with complete conversion of the starting material and without the formation of the nicotinic acid byproduct. nih.gov
More recently, a nitrile hydratase from Gordonia hydrophobica (GhNHase) has been investigated and shown to have a preference for heterocyclic nitriles, with the hydration of 3-cyanopyridine to nicotinamide being a particularly efficient reaction. mdpi.com This highlights the ongoing discovery and engineering of new nitrile hydratases with broad substrate tolerance, making them valuable tools for the synthesis of a wide array of cyanopyridine carboxamides, which are direct analogues of the target carboxylic acid. mdpi.com
Regioselective Bioconversions and Enzyme Specificity
The enzymatic synthesis of this compound from a precursor like 2,6-dicyanopyridine represents a green and highly selective method. This bioconversion relies on the regioselective hydrolysis of one of the two nitrile groups, a reaction catalyzed by nitrilase enzymes.
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. core.ac.uknih.gov The success of this regioselective conversion is critically dependent on the substrate specificity of the chosen nitrilase. Extensive research has been conducted on nitrilases from various microorganisms, with those from the genus Rhodococcus being particularly well-characterized for their ability to hydrolyze aromatic and heterocyclic nitriles. core.ac.uknih.gov
The nitrilase from Rhodococcus rhodochrous J1 has been purified and shown to be specific for nitrile groups attached to aromatic or heteroaromatic rings. nih.gov This enzyme effectively catalyzes the hydrolysis of compounds like benzonitrile and 2-furonitrile. nih.gov Similarly, studies on the nitrilase from Rhodococcus rhodochrous ATCC 33278 have revealed its activity on both aliphatic and aromatic nitriles. nih.gov Site-directed mutagenesis studies on this enzyme have identified specific amino acid residues that are key determinants of its substrate specificity. For instance, replacing the tyrosine at position 142 with non-polar aliphatic amino acids resulted in mutants that were specific only for aromatic substrates, including 2-cyanopyridine. nih.gov This high degree of specificity is crucial for achieving the desired regioselective hydrolysis of a dinitrile precursor to yield this compound.
The table below summarizes the substrate specificity of wild-type and mutant nitrilases from Rhodococcus rhodochrous ATCC 33278, highlighting the potential for engineering these enzymes for specific synthetic applications.
| Enzyme Variant | Substrate Class Specificity | Example Substrates Hydrolyzed |
| Wild-Type | Aliphatic and Aromatic | Benzonitrile, m-tolunitrile, 2-cyanopyridine |
| Y142A, Y142V, Y142L | Aromatic only | Benzonitrile, m-tolunitrile, 2-cyanopyridine |
| Y142F | Aliphatic and Aromatic | Not specified |
| Y142D, Y142E, Y142R, Y142N | Inactive | None |
Novel Synthetic Routes and Mechanistic Investigations
Beyond enzymatic methods, novel chemical strategies for the synthesis of the cyanopyridine scaffold have been explored, focusing on efficiency, selectivity, and mechanistic understanding.
De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a versatile approach to highly substituted pyridines. illinois.eduresearchgate.netchemrxiv.org Achieving regioselectivity in these syntheses is paramount, especially when constructing unsymmetrically substituted pyridines like this compound. Various strategies have been developed to control the placement of substituents on the pyridine ring. These methods often involve the condensation of several components, and the regiochemical outcome is dictated by the nature of the starting materials and the reaction conditions. While a direct de novo synthesis of this compound is not extensively detailed in the literature, established methods for pyridine synthesis can be conceptually applied. For instance, strategies involving the condensation of β-dicarbonyl compounds with enamines or the use of [3+3] cycloadditions of 1,3-dicarbonyl dianions with 1,3-dielectrophiles can be envisioned to produce the desired substitution pattern by carefully choosing the precursors. illinois.edu
Concerted cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of six-membered rings and have been investigated for the synthesis of the pyridine nucleus. researchgate.netnih.govlibretexts.orgyoutube.commdpi.com The formation of the cyanopyridine skeleton can be achieved through a formal [2 + 2 + 2] cycloaddition strategy. nih.gov Mechanistic studies have shown that this transformation can proceed through a pericyclic cascade involving an initial ene reaction followed by an intramolecular Diels-Alder reaction where the cyano group acts as the dienophile. nih.gov
Computational studies have explored the feasibility of a concerted [2 + 2 + 2] cycloaddition mechanism versus a stepwise pathway for the formation of pyridines from cyanodiynes. nih.gov These investigations suggest that a stepwise mechanism involving an initial ene reaction is often energetically more favorable than a direct concerted cycloaddition. nih.gov The participation of the unactivated cyano group as a 2π component in these cycloadditions is a notable feature of these synthetic strategies. nih.gov
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of cyanopyridine derivatives, solvent-free and microwave-assisted reactions have emerged as promising green alternatives to traditional methods. semanticscholar.orgumich.eduresearchgate.netnih.gov These techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures, while minimizing the use of hazardous organic solvents. semanticscholar.orgumich.eduresearchgate.net
One-pot, multi-component reactions for the synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation and solvent-free conditions have been reported. semanticscholar.orgumich.eduresearchgate.net These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. semanticscholar.orgumich.eduresearchgate.net The use of microwave irradiation accelerates the reaction, with syntheses often being completed within minutes. semanticscholar.orgumich.eduresearchgate.net
The following table provides examples of the synthesis of 2-amino-3-cyanopyridine derivatives using a solvent-free, microwave-assisted approach, demonstrating the efficiency of this methodology.
| Entry | Ar | R | Time (min) | Yield (%) |
| 1 | 4-ClC6H4 | 4-MeOC6H4 | 7 | 83 |
| 2 | 4-ClC6H4 | 4-MeC6H4 | 8 | 85 |
| 3 | 4-MeOC6H4 | 4-MeOC6H4 | 7 | 86 |
| 4 | 4-MeOC6H4 | 4-MeC6H4 | 7 | 84 |
| 5 | 4-MeC6H4 | 4-MeOC6H4 | 8 | 82 |
These environmentally conscious methods are in line with the principles of green chemistry and offer a sustainable approach to the synthesis of this important class of heterocyclic compounds. semanticscholar.orgumich.eduresearchgate.net
Biological Activities and Molecular Mechanisms of 6 Cyanopyridine 2 Carboxylic Acid and Its Derivatives
Antimicrobial and Antibacterial Potentials
Derivatives of 6-cyanopyridine-2-carboxylic acid have emerged as a promising class of antimicrobial agents with demonstrated efficacy against a variety of bacterial pathogens.
Inhibition of Bacterial Regulator Proteins
While the precise mechanisms of action are still under investigation for many derivatives, a key antibacterial strategy for some pyridine-containing compounds involves the inhibition of essential bacterial enzymes. For instance, certain pyridone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication nih.gov. This inhibition disrupts the normal cellular processes of bacteria, leading to their death. Although direct inhibition of "bacterial regulator proteins" by this compound derivatives is not extensively documented in the available literature, the inhibition of enzymes like DNA gyrase represents a critical mechanism of disrupting bacterial regulation.
Activity Against Specific Pathogens
The antibacterial spectrum of cyanopyridine derivatives has been evaluated against several clinically relevant pathogens. Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria.
Notably, various synthesized cyanopyridine derivatives have exhibited inhibitory effects against Staphylococcus aureus (S. aureus), including methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli (E. coli) nih.gov. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy.
Table 1: Antibacterial Activity of Selected Cyanopyridine Derivatives
| Compound/Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 3d | E. coli | 3.91 µg/mL | nih.gov |
| 3e | E. coli | 3.91 µg/mL | nih.gov |
This table is interactive. Click on the headers to sort the data.
Anticancer and Cytotoxic Effects
In addition to their antimicrobial properties, this compound and its derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against various human tumor cell lines.
In Vitro Cytotoxicity Against Human Tumor Cell Lines (e.g., HepG2, MCF-7, PC3, HCT-116)
The cytotoxic potential of these compounds has been assessed against a panel of human cancer cell lines. Several derivatives have demonstrated potent growth-inhibitory effects. For example, newly synthesized cyanopyridone and pyridopyrimidine derivatives have been tested for their ability to inhibit the growth of breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines mdpi.comsigmaaldrich.com.
One study reported that non-fused cyanopyridones, specifically compounds 5a and 5e, showed significant antiproliferative activities against the MCF-7 cell line, with IC50 values of 1.77 and 1.39 μM, respectively mdpi.comsigmaaldrich.com. The same study found that compounds 6b and 5a were effective against the HepG2 cell line, with IC50 values of 2.68 and 2.71 μM, respectively mdpi.comsigmaaldrich.com. Furthermore, certain 2-amino-3-cyanopyridine derivatives have shown anti-proliferative activities against the HCT116 cell line nih.gov. The cytotoxic effects of some derivatives have also been evaluated against the PC3 human prostate cancer cell line.
Table 2: In Vitro Cytotoxicity of Selected Cyanopyridine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5a | MCF-7 | 1.77 | mdpi.comsigmaaldrich.com |
| 5e | MCF-7 | 1.39 | mdpi.comsigmaaldrich.com |
| 5a | HepG2 | 2.71 | mdpi.comsigmaaldrich.com |
| 6b | HepG2 | 2.68 | mdpi.comsigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Molecular Targets and Signaling Pathways in Cancer
The anticancer activity of this compound derivatives is often attributed to their ability to interact with and inhibit key molecular targets involved in cancer cell proliferation and survival.
Kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are attractive targets for anticancer drug development. Derivatives of this compound have been investigated as inhibitors of several important kinases.
PIM-1 Kinase: Several studies have identified cyanopyridine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.
VEGFR-2 and HER-2: Certain cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) mdpi.comsigmaaldrich.com. Both VEGFR-2 and HER-2 are key drivers of tumor growth and angiogenesis. For instance, compound 5e exhibited potent inhibitory effects on both VEGFR-2 (IC50 = 0.124 µM) and HER-2 (IC50 = 0.077 µM) sigmaaldrich.com. Similarly, compound 5a also showed inhibitory activity against VEGFR-2 (IC50 = 0.217 µM) and HER-2 (IC50 = 0.168 µM) sigmaaldrich.com.
EGFR, RET, CHK1, and JAKS: While the broader class of pyridine (B92270) derivatives has been explored for the inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR), RET proto-oncogene (RET), Checkpoint Kinase 1 (CHK1), and Janus kinases (JAKs), specific and detailed inhibitory data for this compound derivatives against these particular kinases is less prevalent in the currently available literature. However, the structural similarities to other known kinase inhibitors suggest that these could be potential targets for this class of compounds.
Table 3: Kinase Inhibitory Activity of Selected Cyanopyridone Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 5a | VEGFR-2 | 0.217 | sigmaaldrich.com |
| 5e | VEGFR-2 | 0.124 | sigmaaldrich.com |
| 5a | HER-2 | 0.168 | sigmaaldrich.com |
| 5e | HER-2 | 0.077 | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Interaction with Tubulin and Survivin Proteins
Derivatives of 3-cyanopyridine have been identified as modulators of survivin, a protein that is characteristically overexpressed in cancer cells, contributing to resistance against chemotherapy. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, plays a dual role in both inhibiting apoptosis and regulating mitosis. It achieves this by stabilizing microtubules, which are essential for cell division.
Some studies have shown that the overexpression of survivin can counteract the therapeutic effects of microtubule de-stabilizers, likely by stabilizing tubulin polymers. nih.govresearchgate.net This highlights the importance of targeting survivin to overcome drug resistance in cancer. nih.gov
Notably, certain 3-cyanopyridine derivatives have been found to bind to the dimerization interface of survivin. nih.gov This interaction can lead to a reduction in survivin expression through proteasome-dependent degradation. The resulting decrease in survivin levels can, in turn, induce cell cycle arrest and apoptosis. nih.gov
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.com By removing acetyl groups from histones, HDACs cause the chromatin to become more compact, thereby repressing transcription. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes, inducing apoptosis and differentiation in cancer cells. nih.govmdpi.com
HDACs are categorized into different classes based on their homology to yeast HDACs, with eleven zinc-dependent enzymes in classes I, II, and IV being the primary focus of research. nih.gov Some inhibitors have been designed to be selective for specific HDAC isozymes, such as HDAC6. nih.govresearchgate.net The design of such selective inhibitors often involves creating molecules with bulky capping groups that can preferentially bind to the wider substrate-binding groove of HDAC6. nih.gov
While the direct interaction of this compound with HDACs is not extensively documented in the provided context, the broader class of pyridine derivatives has been explored for HDAC inhibition.
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Derivatives of cyanopyridine have been shown to induce apoptosis in cancer cells through various pathways. mdpi.comnih.gov
One of the primary mechanisms involves the modulation of apoptotic and survival proteins. For instance, some 3-cyanopyridine derivatives can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2. mdpi.com The activation of p53 can lead to the expression of cell cycle regulators like p21, which can halt the cell cycle and promote apoptosis. mdpi.com
Furthermore, the inhibition of survivin by cyanopyridine derivatives is a significant contributor to apoptosis induction. nih.gov By reducing survivin levels, these compounds can trigger both spontaneous and drug-induced apoptosis. nih.gov The process of apoptosis can be confirmed through assays that detect morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies, as well as through methods like the TUNEL assay and ELISA-based apoptosis detection. mdpi.com Some studies have also indicated that apoptosis can be induced through the generation of reactive oxygen species (ROS). mdpi.com
Neurotherapeutic and Neurological Modulatory Activities
Adenosine Receptor Antagonism
Derivatives of pyridine have been investigated for their activity as antagonists of adenosine receptors, particularly the A1 and A2A subtypes. nih.govnih.gov Adenosine receptor antagonists have potential therapeutic applications in a variety of conditions, including neurodegenerative disorders like Parkinson's disease. nih.gov
Research has explored series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines and pyrimidine-4-carboxamides as potential adenosine receptor antagonists. nih.govnih.gov These studies focus on understanding the structure-activity relationships to optimize the potency and selectivity of these compounds for specific adenosine receptor subtypes. nih.gov
Glutamate Receptor Subtype Modulation
Glutamate receptors, which are widely expressed in the central nervous system, are crucial for excitatory neurotransmission. nih.gov The modulation of these receptors, including both ionotropic (AMPA, NMDA, Kainate) and metabotropic glutamate receptors (mGluRs), is a key area of research for the development of treatments for various neurological and psychiatric disorders. nih.govmdpi.com
Allosteric modulation, which involves the binding of a modulator to a site on the receptor that is different from the glutamate-binding site, offers a more subtle way to control receptor activity compared to direct agonism or antagonism. nih.gov While the direct modulation of glutamate receptors by this compound is not specified, the broader field of heterocyclic compounds is being actively investigated for this purpose.
Other Pharmacological Activities
Beyond the specific activities detailed above, derivatives of pyridine and related heterocyclic compounds exhibit a wide range of other pharmacological properties. These include activities as antimycobacterial agents, where quinoxaline-2-carboxylic acid 1,4-dioxides have shown promise, and as anticancer agents with various mechanisms of action. mdpi.commdpi.com The versatility of the pyridine scaffold allows for the synthesis of a diverse array of molecules with potential therapeutic applications.
Anti-inflammatory and Analgesic Properties
Derivatives of cyanopyridine have demonstrated notable anti-inflammatory and analgesic properties. While direct studies on this compound are limited, research on analogous structures provides significant insights into its potential activities. For instance, various newly synthesized cyanopyridine and pyrimidine analogues have been evaluated for their anti-inflammatory capabilities, with some compounds exhibiting significant activity when compared to standard drugs like indomethacin. nih.gov The mechanism of action for many pyridine derivatives involves the inhibition of key inflammatory mediators. Pyridine carboxylic acid derivatives, for example, have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov
The analgesic effects of related carboxylic acid derivatives have also been reported. Studies on novel pyrazole-3(5)-carboxylic acid derivatives have shown potent analgesic activity in vivo. pharmablock.com This suggests that the carboxylic acid moiety, in conjunction with a heterocyclic ring system, can contribute to pain relief. The anti-inflammatory and analgesic potential of these compounds is often linked to their ability to modulate inflammatory pathways. For example, some isonicotinic acid derivatives have shown remarkable anti-inflammatory activity by inhibiting reactive oxygen species (ROS), which are key signaling molecules in the inflammatory response. wikipedia.org
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 2-amino-4,6-substituted diphenylpyridine-3-carbonitrile derivatives | General Inflammation | Good anti-inflammatory activity compared to indomethacin | nih.gov |
| Isonicotinic acid-derived 1,3,4-oxadiazoles | General Inflammation | Superior activity to naproxen | wikipedia.org |
| 2,6-disubstituted isonicotinic acid hydrazides | General Inflammation | Enormous anti-inflammatory profile | wikipedia.org |
Antioxidant Potential
The pyridine nucleus is a common feature in compounds exhibiting antioxidant activity. nih.gov The antioxidant potential of this compound and its derivatives can be inferred from studies on related structures. For example, a supramolecular copper (II) complex derived from pyridine-2,6-dicarboxylic acid exhibited significant radical scavenging activity. This suggests that the pyridine carboxylic acid scaffold can contribute to antioxidant effects.
The mechanism of antioxidant action for many heterocyclic compounds involves the scavenging of free radicals, thereby preventing oxidative damage to cells. The presence of specific functional groups on the pyridine ring can enhance this activity. While the direct antioxidant capacity of this compound has not been extensively reported, its structural features suggest a potential to participate in redox reactions and neutralize reactive oxygen species.
| Compound | Assay | Result | Reference |
|---|---|---|---|
| (HdatrzH)[Cu (Hdipic) (dipic)].3H2O | Radical Scavenging Activity (RSA) | Significant |
Cardiotonic and Anticonvulsant Effects
The therapeutic potential of cyanopyridine derivatives extends to cardiovascular and neurological conditions. Certain bipyridine derivatives have been investigated as cardiotonic agents for treating cardiac insufficiency due to their positive inotropic effects. Specifically, a series of pyridyl-2(1H)-quinolone derivatives were found to be potent positive inotropic agents, with some being significantly more potent than reference drugs. This suggests that the pyridine moiety is a key pharmacophore for cardiotonic activity.
In the realm of neurology, cyanopyridine derivatives have shown promise as anticonvulsant agents. A review of the pharmacological effects of cyanopyridine derivatives highlights their potential as anticonvulsants. Studies on quinazolin-4(3H)-one derivatives, which share structural similarities with certain pyridine compounds, have demonstrated anticonvulsant activity by acting as positive allosteric modulators of the GABA-A receptor. The mechanism often involves enhancing the action of the inhibitory neurotransmitter GABA. For instance, some dihydropyridine-4-carboxylic acid derivatives have been designed and synthesized with the aim of reducing convulsions and seizures.
Inhibition of Fatty Acid Uptake and Proton Pump Interaction
The pyridine ring is a crucial component of the pharmacophore for proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. The 2-pyridylmethylsulfinylbenzimidazole structure is central to the action of PPIs like omeprazole. The nitrogen atom on the pyridine ring plays a key role in the activation of these drugs within the acidic environment of parietal cells, leading to the irreversible inhibition of the H+/K+ ATPase proton pump. This established role of the pyridine moiety in proton pump inhibition suggests that this compound and its derivatives could potentially interact with this enzyme system.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation
The biological activities of this compound and its derivatives are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the pyridine ring influence the compound's efficacy and mechanism of action.
Influence of Substituent Effects on Biological Efficacy
The nature and position of substituents on the pyridine ring can dramatically alter the biological activity of a compound. For example, in a series of cyanopyridine derivatives evaluated for anticancer activity, the presence of an N,N-dimethyl phenyl group at the 4-position of the pyridine ring resulted in considerable antitumor effect. Similarly, for anticonvulsant quinazoline derivatives, the presence of an electron-withdrawing group like a chloro group enhanced lipophilicity and positively affected anticonvulsant activity, while an electron-donating methoxy group was also beneficial for efficacy.
In the context of anti-inflammatory activity, the incorporation of fluorine into pyridine-based scaffolds has been shown to enhance drug potency, selectivity, and metabolic stability. The position of the carboxylic acid group on the pyridine ring is also critical. A study on pyridine carboxylic acid isomers as enzyme inhibitors highlighted that pyridine-2-carboxylic acid derivatives showed pronounced inhibition against certain enzymes, while pyridine-4-carboxylic acid derivatives were weaker inhibitors. nih.gov
| Substituent | Position | Effect on Activity | Biological Activity | Reference |
|---|---|---|---|---|
| N,N-dimethyl phenyl | 4 | Increased | Anticancer | |
| Chloro (Cl) | - | Increased | Anticonvulsant | |
| Methoxy (OCH3) | - | Increased | Anticonvulsant | |
| Fluorine (F) | - | Enhanced | General (potency, selectivity) |
Aromatization and Lipophilicity Effects on Activity
The aromatic nature of the pyridine ring is fundamental to its ability to engage in π-π stacking and hydrogen bond interactions with biological targets, which enhances binding affinity. The degree of aromatization can influence the compound's electronic properties and, consequently, its biological activity.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. For a series of imidazo[1,2-a]pyridine derivatives, a good correlation was found between their anti-parasitic activity and their experimentally determined log P values. Generally, moderate lipophilicity is considered optimal for cell membrane penetration and reaching the molecular target. Structural modifications that increase lipophilicity, such as prenylation in flavonoids, have been shown to enhance their affinity for biological membranes and improve their interaction with target proteins. However, excessively high lipophilicity can lead to poor solubility and rapid metabolism. Therefore, balancing the lipophilic and hydrophilic properties of this compound derivatives is essential for optimizing their therapeutic potential.
Computational Chemistry and Spectroscopic Investigations
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a derivative of 6-Cyanopyridine-2-carboxylic acid, might interact with a protein target. These computational methods are crucial for understanding the basis of molecular recognition and for predicting the binding affinity of a compound.
The interaction between a ligand and a protein is a complex interplay of various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular docking studies on related cyanopyridine derivatives have provided insights into these interactions. For instance, in studies of 3-cyanopyridone-based derivatives targeting VEGFR-2 and HER-2, specific interactions with key amino acid residues in the active sites were identified. The trifluoromethyl group of some derivatives was observed to form hydrogen bonds with residues like Thr798, Ser783, and Thr862 in the HER-2 active site sigmaaldrich.com. Similarly, the cyano groups can act as hydrogen bond acceptors, interacting with residues such as Val797, Thr798, Lys753, and Asp863 sigmaaldrich.com.
The energetic features of these interactions are quantified by docking scores, which estimate the binding energy. For example, derivatives of 3-cyanopyridone have shown docking scores comparable to known inhibitors like sorafenib, indicating strong binding potential sigmaaldrich.com.
Table 1: Examples of Docking Scores for Cyanopyridine Derivatives
| Compound/Ligand | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| Compound 5a | VEGFR-2 | -14.5 |
| Compound 5e | VEGFR-2 | -15.2 |
| Sorafenib | VEGFR-2 | -15.1 sigmaaldrich.com |
| TAK-285 | HER-2 | -13.6 sigmaaldrich.com |
This table is interactive. You can sort and filter the data.
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a protein, known as the binding mode. These predictions are crucial for understanding the structure-activity relationship of a series of compounds. For cyanopyridone derivatives, docking studies have successfully predicted binding modes that are consistent with their observed inhibitory activities against VEGFR-2 and HER-2 .
Binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the ligand-protein interaction. While direct prediction of experimental binding affinities is challenging, the calculated binding free energies from simulations provide a valuable estimate. For example, a synthesized cyanopyridone derivative, compound 5e, was calculated to have binding free energies of -290.9 ± 2.8 kJ/mol with HER-2 and -284.1 ± 2.6 kJ/mol with VEGFR-2, which are comparable to the reference ligands TAK-285 and sorafenib sigmaaldrich.com. In another study, docking of spiro[indole-3,4′-pyridine] derivatives into a bacterial protein regulator revealed binding energies in the range of -5.8 to -8.2 kcal/mol nih.gov.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its stability and conformational changes over time. MD simulations can refine the binding poses obtained from docking and provide a more accurate estimation of binding free energies nih.gov. By simulating the movement of atoms over time, MD can reveal the flexibility of both the ligand and the protein, and how they adapt to each other upon binding nih.gov. For instance, MD simulations have been used to confirm the stable binding of ligands to their target proteins and to analyze the interactions that contribute to the stability of the complex nih.gov.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide detailed information about a molecule's electronic structure and can be used to predict its reactivity.
Analysis of the electronic structure of a molecule can reveal important information about its chemical behavior. For example, a study on 4-Amino-3,6-dichloro-2-pyridine carboxylic acid and 3,6-Dichloro-2-pyridine carboxylic acid using DFT calculations determined properties such as total energy, dipole moment, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) nih.gov. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. For 4-Amino-3,6-dichloro-2-pyridine carboxylic acid, the band gap was found to be 4.89 eV, suggesting it is more polar and reactive than 3,6-Dichloro-2-pyridine carboxylic acid, which had a band gap of 5.30 eV nih.gov.
Table 2: Calculated Electronic Properties of Dichlorinated Pyridine (B92270) Carboxylic Acids
| Compound | Total Energy (a.u.) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 4-Amino-3,6-dichloro-2-pyridine carboxylic acid | -1404.26 | 6.22 | 4.89 nih.gov |
| 3,6-Dichloro-2-pyridine carboxylic acid | -1349.20 | 3.61 | 5.30 nih.gov |
This table is interactive. You can sort and filter the data.
Quantum chemical calculations can also be used to predict the reactivity of a molecule by calculating various reactivity descriptors. These descriptors, derived from the electronic structure, can indicate which parts of a molecule are most likely to be involved in chemical reactions. For instance, the distribution of Mulliken atomic charges can identify the most electronegative atoms in a molecule, which are often sites of nucleophilic attack nih.gov. In the case of the dichlorinated pyridine carboxylic acids, the oxygen and nitrogen atoms were found to be the most negative elements, indicating their potential role in interactions nih.gov. Dihedral angle calculations can also provide insights into the planarity of the molecule and its substituents, which can influence its interaction with planar biological structures like DNA or aromatic amino acid residues in proteins nih.gov.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methodologies are fundamental in confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are employed to provide a comprehensive analysis of the compound's connectivity, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR studies are critical for confirming the substitution pattern of the pyridine ring.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid group. The chemical shift of the carboxylic acid proton is typically found in the downfield region of the spectrum, often as a broad singlet around 10-12 ppm, due to hydrogen bonding effects. libretexts.orgoregonstate.edu The three aromatic protons on the pyridine ring will display characteristic splitting patterns (doublets or triplets) and chemical shifts based on their positions relative to the electron-withdrawing cyano and carboxylic acid groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment within the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. wisc.eduoregonstate.edulibretexts.org The carbon atom of the cyano group typically appears in the 115-120 ppm region. wisc.edu The remaining five carbon atoms of the pyridine ring will have distinct chemical shifts, influenced by the attached functional groups.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~10-12 | Broad Singlet | Carboxylic acid proton |
| ¹H | Aromatic Region | Multiplets | Pyridine ring protons |
| ¹³C | ~165-185 | Singlet | Carboxylic acid carbonyl carbon |
| ¹³C | ~115-120 | Singlet | Cyano carbon |
| ¹³C | Aromatic Region | Singlets | Pyridine ring carbons |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum is anticipated to show strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡N stretch of the cyano group. instanano.comresearchgate.netvscht.cz
The O-H stretching vibration of the carboxylic acid is typically observed as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding. libretexts.org The carbonyl (C=O) stretching frequency for a carboxylic acid generally appears as a strong, sharp peak between 1760 and 1690 cm⁻¹. libretexts.orgvscht.cz The presence of the cyano group (C≡N) is confirmed by a characteristic absorption band of medium intensity in the range of 2260-2222 cm⁻¹. instanano.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Cyano | C≡N Stretch | 2260 - 2222 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |
| Pyridine Ring | C=C & C=N Stretches | ~1600 - 1400 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | ~1320 - 1210 | Medium |
| Carboxylic Acid | O-H Bend | ~950 - 910 | Medium, Broad |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and confirm the elemental composition of this compound. The molecular formula of the compound is C₇H₄N₂O₂. The expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing the loss of characteristic fragments such as the carboxylic acid group. researchgate.netresearchgate.net
Interactive Data Table: Molecular Formula and Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol |
| Exact Mass (Calculated) | 148.0273 u |
Crystallographic Analysis and Supramolecular Interactions
The solid-state structure of this compound can be definitively determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed view of the molecule's three-dimensional geometry and its arrangement within the crystal lattice.
The crystal packing of this compound is expected to be dominated by a combination of strong hydrogen bonding and π-stacking interactions. nih.govnih.gov The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, leading to the formation of robust intermolecular hydrogen bonds. nih.gov These interactions can result in the formation of dimers or extended chains throughout the crystal lattice. d-nb.info
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Synthetic Building Blocks and Intermediates
6-Cyanopyridine-2-carboxylic acid is a highly valuable and versatile building block in the field of organic synthesis. smolecule.com Its utility stems from the presence of two distinct and reactive functional groups on the pyridine (B92270) scaffold: a cyano group (-C≡N) and a carboxylic acid group (-COOH). smolecule.com This dual functionality allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of a diverse range of more complex molecules. smolecule.com
The reactivity of these groups enables chemists to construct various heterocyclic compounds. For instance, this compound can be converted into pyrimidines and triazoles, which are significant structural motifs in medicinal chemistry. smolecule.com Furthermore, the cyano and carboxylic acid groups can be chemically modified in numerous ways. The cyano group can undergo hydrolysis, reduction, or coupling reactions, while the carboxylic acid can be transformed into esters, amides, or other derivatives. smolecule.com This flexibility allows for the creation of diversely functionalized pyridines with specific, tailored properties for applications in pharmaceuticals and agrochemicals. smolecule.com
A notable application is its use as an intermediate in the synthesis of oligo-2,6-pyridines. google.com These larger, multi-ring structures are effective complexing agents. The synthesis of these oligopyridines can be achieved through processes involving intermediates derived from cyanopyridine structures. google.com The compound also serves as a precursor for creating herbicides and pesticides, demonstrating its importance in the agrochemical industry.
Below is a table summarizing the key functional groups and their potential transformations:
| Functional Group | Position | Potential Reactions | Resulting Structures |
| Carboxylic Acid | C2 | Esterification, Amidation, Reduction, Decarboxylation | Esters, Amides, Alcohols, Des-carboxy pyridines |
| Cyano | C6 | Hydrolysis, Reduction, Cycloaddition, Nucleophilic addition | Amides, Carboxylic acids, Amines, Tetrazoles, Other heterocycles |
| Pyridine Ring | - | N-oxidation, Electrophilic/Nucleophilic substitution | Pyridine-N-oxides, Substituted pyridines |
Catalytic Applications and Ligand Design in Organic Reactions
The structural features of this compound make it and its parent compound, pyridine-2-carboxylic acid, suitable for applications in catalysis. Pyridine-2-carboxylic acid (picolinic acid) has been identified as an efficient, natural product-based catalyst for various organic reactions. rsc.orgnih.gov For example, it can catalyze the one-pot, multi-component synthesis of pyrazolo[3,4-b]quinolinones, achieving excellent yields under mild conditions. rsc.org The presence of both a Lewis basic nitrogen atom in the pyridine ring and a Brønsted acidic carboxylic acid group allows it to function as a bifunctional catalyst. organic-chemistry.org
Similarly, pyridine-2,6-dicarboxylic acid is known to act as a bifunctional organocatalyst, for instance, in the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org In aqueous media, this type of catalyst can generate hydronium ions, which activate carbonyl groups for nucleophilic attack, while the pyridine nitrogen can also participate in the reaction mechanism. organic-chemistry.org Given these precedents, this compound possesses the necessary functional groups to be explored for similar catalytic activities. The electron-withdrawing nature of the cyano group could modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, potentially tuning its catalytic efficacy for specific transformations.
In the realm of coordination chemistry, the pyridine-2-carboxylate structure is a classic bidentate ligand, capable of forming stable complexes with a wide range of metal ions. The introduction of a cyano group at the 6-position offers an additional coordination site, allowing for the design of more complex or polynuclear metal complexes. Its role as an intermediate in the synthesis of oligo-2,6-pyridines, which are used as complexing agents, underscores its utility in ligand design. google.com These oligo-pyridines can be incorporated into immunoreagents for therapeutic and diagnostic imaging applications. google.com
Precursors for Specialized Functional Materials (e.g., electrical and optical materials)
This compound is a promising precursor for the development of advanced functional materials, particularly in the domain of materials science. smolecule.com Its derivatives are being explored for creating materials with specific electrical and optical properties. smolecule.com
One of the most significant applications in this area is in the construction of Metal-Organic Frameworks (MOFs). smolecule.com MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The structure of this compound, with its distinct hydrogen-bonding capabilities and multiple coordination sites (the pyridine nitrogen, the carboxylate group, and the nitrile nitrogen), makes it an excellent candidate for a linker in MOF synthesis. By incorporating this compound into MOFs, it is possible to create materials with highly tunable properties. smolecule.com These tailored MOFs could have applications in gas separation, catalysis, and chemical sensing. smolecule.com
The ability of cyanopyridines to form cocrystals with other molecules, such as dicarboxylic acids, is another important aspect of their use in materials science. d-nb.info The formation of these multi-component crystals is guided by non-covalent interactions like hydrogen bonds. The interplay between the carboxylic acid group and the pyridine nitrogen is crucial in forming predictable supramolecular structures, a key goal in crystal engineering. d-nb.info This controlled self-assembly can lead to new materials with desired physical properties, such as enhanced solubility or stability. d-nb.info
Synthesis of Prodrugs and Advanced Pharmaceutical Intermediates
The chemical scaffold of this compound is a key component in the synthesis of advanced pharmaceutical intermediates and has potential applications in prodrug design. smolecule.com Derivatives of this compound have been investigated for a range of biological activities, including enzyme inhibition. For example, certain derivatives have shown inhibitory effects against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. Furthermore, modifications to the core structure have yielded compounds with potent anticancer activity.
The carboxylic acid group is a common feature in many drug molecules but can sometimes limit oral bioavailability due to poor membrane permeability. A common strategy to overcome this is to develop a prodrug, where the carboxylic acid is temporarily masked with another chemical group, often an ester. nih.govmdpi.com In the body, this masking group is cleaved by enzymes to release the active drug. The carboxylic acid moiety of this compound could potentially be modified in this way to improve the pharmacokinetic properties of a therapeutic agent derived from it. For instance, creating ester prodrugs of carboxylic acids has been shown to be a viable strategy for improving drug properties like water solubility and metabolic stability. mdpi.com
The compound serves as a critical intermediate for accessing more complex, biologically active molecules. smolecule.com It can be transformed into derivatives such as 6-aminomethylpyridine-3-carboxylic acid, which has been studied for its potential as an antiplasmin drug. smolecule.com Its utility as a building block for various heterocyclic systems, which are prevalent in many pharmaceuticals, highlights its importance in the pipeline of drug discovery and development. smolecule.com
Emerging Research Directions and Future Perspectives
Exploration in Prebiotic Chemistry and Astrobiological Relevance
The quest to understand the chemical origins of life often focuses on simple, abundant molecules that could have formed and reacted on the early Earth or been delivered by meteorites. In this context, the structural components of 6-cyanopyridine-2-carboxylic acid are highly relevant. Hydrogen cyanide (HCN) is widely recognized as a crucial precursor for the prebiotic synthesis of purines, pyrimidines, and amino acids. ucl.ac.ukspringernature.comnasa.govnasa.govacs.orgnih.gov Its polymerization and reactions are thought to be a key step in the formation of the building blocks of life. nasa.govacs.org
Furthermore, pyridine (B92270) carboxylic acids, the structural backbone of the target molecule, have been identified in carbonaceous chondrites, suggesting their availability on the primordial Earth through extraterrestrial delivery. nasa.govnasa.gov The stability of carboxylic acids under simulated Martian surface conditions has also been studied, indicating that such molecules could persist in extraterrestrial environments. nih.gov
Given that this compound combines a stable pyridine ring with a reactive and prebiotically significant cyano group, it represents a compelling, albeit yet unexplored, candidate for studies in prebiotic chemistry. Future research could investigate its potential formation under simulated prebiotic conditions and its role as an intermediate in the synthesis of more complex biomolecules, bridging the gap between simple precursors like HCN and the functional molecules of early life. ucl.ac.ukspringernature.com
Design and Synthesis of Advanced this compound Analogues and Hybrid Compounds
In medicinal chemistry, the this compound scaffold is a valuable starting point for the design of advanced analogues and hybrid molecules with therapeutic potential. The strategy of molecular hybridization, which combines two or more pharmacophores into a single molecule, aims to create compounds with enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance. mdpi.com
Research has focused on developing cyanopyridine derivatives as potent inhibitors of various protein kinases, which are critical targets in cancer therapy. mdpi.comnih.govnih.govnih.govmdpi.com By modifying the core structure, scientists have synthesized analogues with significant cytotoxic effects against various cancer cell lines. nih.govnih.gov The design often involves introducing different aryl groups or fusing the pyridine ring with other heterocyclic systems to create complex molecules that can effectively bind to the active sites of enzymes like VEGFR-2, HER-2, EGFR, BRAFV600E, and Pim-1 kinase. mdpi.comnih.govnih.govmdpi.comacs.org
For instance, studies have shown that fusing a cyanopyridone moiety with a quinazolin-4-one structure can yield potent dual inhibitors of EGFR and BRAFV600E. mdpi.com Similarly, other cyanopyridine derivatives have demonstrated remarkable activity against hepatocellular carcinoma and breast cancer cell lines. nih.govnih.gov
| Analogue/Hybrid Class | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| Cyanopyridone/Pyrazoline Hybrids | EGFR / BRAFV600E | Antiproliferative Agents (Cancer) | nih.gov |
| Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | EGFR / BRAFV600E | Antiproliferative Agents (Cancer) | mdpi.com |
| 6-amino-2-pyridone-3,5-dicarbonitriles | Not specified (cytotoxicity) | Anticancer Agents (Glioblastoma, Liver, Breast, Lung) | chemrxiv.orgresearchgate.net |
| Cyanopyridones and Cyanopyridines | Pim-1 Kinase | Anticancer Agents | nih.govacs.org |
| Cyanopyridones and Pyrido[2,3-d]pyrimidines | VEGFR-2 / HER-2 | Anticancer Agents (Breast, Liver) | nih.govmdpi.com |
The synthesis of these advanced analogues often involves multi-step reaction sequences, starting from simpler building blocks and progressively constructing the complex target molecules. nih.govchemrxiv.org Future work will likely continue to explore the vast chemical space around the this compound core to develop next-generation enzyme inhibitors and therapeutic agents.
Integration into Drug Discovery Pipelines for Neglected Diseases
Neglected tropical diseases (NTDs) affect billions of people worldwide, yet drug discovery for these conditions is notoriously underfunded. The development of new, effective, and affordable treatments is a global health priority. The pyridine carboxylic acid scaffold is present in numerous approved drugs, highlighting its versatility in medicinal chemistry. nih.gov
While direct studies on this compound for NTDs are scarce, the broader class of pyridine and naphthyridine derivatives has shown significant antimicrobial and antibacterial activity. nih.govmdpi.com For example, nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, was a foundational antibacterial agent that led to the development of the fluoroquinolone class of antibiotics. mdpi.com The structural similarities suggest that cyanopyridine carboxylic acids could serve as a starting point for developing novel anti-infective agents.
Future research should involve screening this compound and its derivatives against a panel of pathogens responsible for neglected diseases, such as those causing leishmaniasis, Chagas disease, and human African trypanosomiasis. Given the proven track record of related heterocyclic compounds, this scaffold represents an untapped resource in the search for new therapies to combat these devastating illnesses.
Development of Novel Methodologies for Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in the pharmaceutical and chemical industries. These principles emphasize waste reduction, the use of renewable resources, and the design of energy-efficient processes. researchgate.netnih.gov The synthesis of this compound and its derivatives is an area ripe for the application of these sustainable approaches.
Recent advancements have focused on the one-pot, multi-component synthesis of substituted cyanopyridines, which offers high atom economy and reduces the number of purification steps. researchgate.netmdpi.com Researchers have successfully employed eco-friendly and reusable catalysts, such as those derived from animal bone meal or natural asphalt, to facilitate these reactions, often using water as a green solvent. researchgate.netrsc.orgresearchgate.net Other innovative approaches include the use of graphene oxide-supported ionic liquid-zinc chloride catalysts and microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
